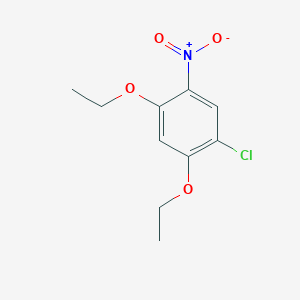![molecular formula C7H10AsNO5S B13994477 [4-(Sulfamoylmethyl)phenyl]arsonic acid CAS No. 5433-40-9](/img/structure/B13994477.png)
[4-(Sulfamoylmethyl)phenyl]arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Sulfamoylmethyl)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C7H10AsNO5S and a molecular weight of 295.14 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of phenyl arsonic acid, where a sulfamoylmethyl group is attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Sulfamoylmethyl)phenyl]arsonic acid typically involves the reaction of phenyl arsonic acid with sulfamoylmethylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, filtration, and distillation to remove any impurities and obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: [4-(Sulfamoylmethyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: It can be reduced to form lower oxidation states of arsenic.
Substitution: The sulfamoylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to substitute the sulfamoylmethyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction can produce arsenic hydrides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Sulfamoylmethyl)phenyl]arsonic acid is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other organoarsenic compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is used in experiments to understand the mechanisms of arsenic toxicity and its impact on living organisms .
Medicine: Although not widely used in medicine, this compound has been investigated for its potential therapeutic applications, particularly in the treatment of certain diseases where arsenic compounds have shown efficacy .
Industry: In industrial applications, this compound is used in the production of pesticides, herbicides, and other agrochemicals. It is also employed in the manufacturing of semiconductors and other electronic components .
Mecanismo De Acción
The mechanism of action of [4-(Sulfamoylmethyl)phenyl]arsonic acid involves its interaction with cellular components, leading to the generation of free radicals and oxidative stress. This oxidative damage can affect various cellular pathways and molecular targets, including DNA, proteins, and lipids . The compound’s ability to generate reactive oxygen species is a key factor in its biological activity and toxicity .
Comparación Con Compuestos Similares
- Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid)
- Nitarsone (4-nitrophenylarsonic acid)
- Arsanilic acid (4-aminophenylarsonic acid)
- Carbarsone ([4-(carbamoylamino)phenyl]arsonic acid)
Comparison: Compared to these similar compounds, [4-(Sulfamoylmethyl)phenyl]arsonic acid is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical and biological properties. This group influences the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specific applications .
Propiedades
Número CAS |
5433-40-9 |
|---|---|
Fórmula molecular |
C7H10AsNO5S |
Peso molecular |
295.15 g/mol |
Nombre IUPAC |
[4-(sulfamoylmethyl)phenyl]arsonic acid |
InChI |
InChI=1S/C7H10AsNO5S/c9-15(13,14)5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2,(H2,9,13,14)(H2,10,11,12) |
Clave InChI |
CNVLEABJAAAPQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)N)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)
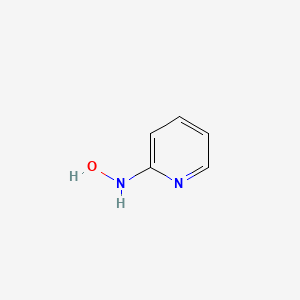
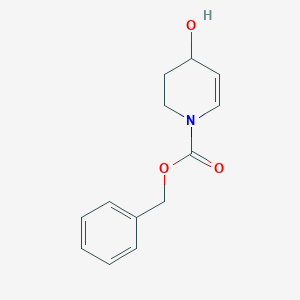

![rac-8-(2-(1-(4-ethoxyphenyl)-2-methylpropan-2-ylamino)-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13994408.png)
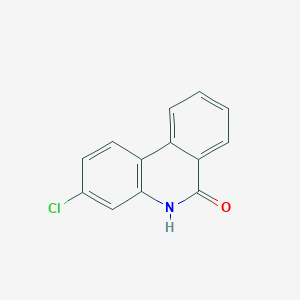
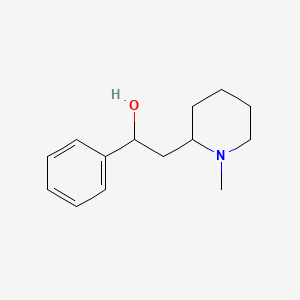
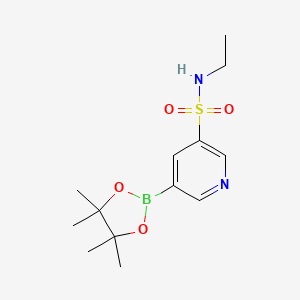
![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
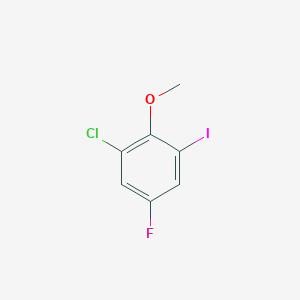
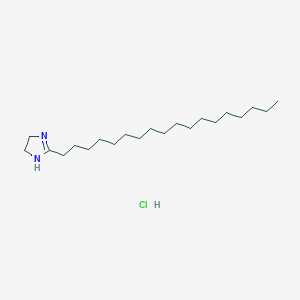
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)

